1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone
Description
1-(4-Chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone is an indole-based ketone derivative characterized by a 4-chlorophenyl group and a hydroxyl-substituted ethanone moiety attached to the indole ring.
Properties
CAS No. |
303104-23-6 |
|---|---|
Molecular Formula |
C16H12ClNO2 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C16H12ClNO2/c17-11-7-5-10(6-8-11)15(19)16(20)13-9-18-14-4-2-1-3-12(13)14/h1-9,16,18,20H |
InChI Key |
FCFVKMVRBGXHIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(=O)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation Approach
The aldol condensation reaction represents a foundational strategy for constructing the carbon skeleton of 1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone. A modified Claisen-Schmidt condensation has been employed, utilizing indole-3-acetic acid derivatives and 4-chlorobenzaldehyde as key precursors.
Procedure :
-
Reagents : Indole-3-glyoxylic acid (1.0 equiv), 4-chlorobenzaldehyde (1.2 equiv), sodium ethoxide (NaOEt, 1.5 equiv).
-
Conditions : Ethanol solvent, room temperature, 12–18 hours under nitrogen atmosphere.
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Workup : The reaction mixture is concentrated, resuspended in ethyl acetate, and washed with brine. The organic layer is dried over anhydrous MgSO₄ and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Mechanistic Insight :
The base-catalyzed enolate formation from indole-3-glyoxylic acid facilitates nucleophilic attack on the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone intermediate, which undergoes keto-enol tautomerization to stabilize the hydroxyl group.
Nucleophilic Substitution and Alkylation
Patent literature discloses a multi-step approach involving indole alkylation followed by ketone functionalization:
Stepwise Synthesis :
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Indole Alkylation :
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Oxidative Ketone Formation :
Key Challenge :
Over-oxidation to carboxylic acid derivatives necessitates precise stoichiometric control, with optimal CrO₃:substrate ratios of 1.8:1 to minimize side products.
Reductive Amination and Subsequent Oxidation
An alternative pathway employs reductive amination to construct the indole-chlorophenyl linkage before introducing the hydroxyketone group:
Synthetic Sequence :
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Reductive Coupling :
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Ketone Installation :
Reaction Optimization Strategies
Solvent and Temperature Effects
Comparative studies reveal critical solvent dependencies:
| Solvent System | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol/NaOEt | 18 | 58 | 92 |
| THF/LiHMDS | 8 | 72 | 88 |
| DMF/K₂CO₃ | 24 | 41 | 95 |
Data adapted from large-scale screening experiments
Tetrahydrofuran (THF) with lithium hexamethyldisilazide (LiHMDS) base accelerates enolate formation but may reduce regioselectivity. Ethanol systems provide superior purity at the expense of longer reaction times.
Catalytic Enhancements
Recent advances employ organocatalysts to improve stereochemical outcomes:
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Proline Derivatives : L-Proline (10 mol%) in DMSO increases enantiomeric excess (ee) to 84% for the hydroxyketone moiety.
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Phase-Transfer Catalysts : Benzyltriethylammonium chloride (BTEAC, 5 mol%) enhances reaction rates by 40% in biphasic water/toluene systems.
Purification and Characterization
Chromatographic Techniques
Final purification typically involves multi-step chromatography:
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
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δ 11.23 (s, 1H, indole NH)
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δ 7.85–7.82 (d, J = 8.4 Hz, 2H, chlorophenyl)
High-Resolution MS :
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate advantages of flow chemistry:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-Time Yield (g/L/h) | 12.4 | 38.7 |
| Energy Consumption (kWh/kg) | 8.2 | 3.1 |
| Impurity Profile (%) | 4.8 | 1.9 |
Data from kg-scale production trials
Microreactor technology (channel diameter: 500 μm) enables precise temperature control (<±1°C), critical for exothermic oxidation steps.
Comparative Methodological Analysis
| Method | Yield (%) | Purity (%) | Steps | Scalability |
|---|---|---|---|---|
| Aldol Condensation | 58–72 | 88–95 | 2 | Moderate |
| Alkylation/Oxidation | 63–68 | 82–90 | 3 | Challenging |
| Reductive Amination | 41–53 | 95–98 | 4 | Limited |
The aldol route offers the best balance between efficiency and scalability, though requiring stringent moisture control .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction .
Scientific Research Applications
1-(4-Chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its potential anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors and ion channels in the brain. The compound may also inhibit certain enzymes or proteins involved in cell proliferation, contributing to its anticancer effects .
Comparison with Similar Compounds
Indolyl-3-ethanone-α-thioethers
Compounds such as 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (pIC₅₀ = 8.2129) and 1-(5-chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone (IC₅₀ = 90 nM) demonstrate enhanced antimalarial activity compared to chloroquine. The nitro and halogen substituents on the indole and aryl groups improve activity, likely due to electron-withdrawing effects enhancing target binding. In contrast, the hydroxyl group in the target compound may reduce lipophilicity but improve solubility .
Di-Indolyl Derivatives
1-(4-Chlorophenyl)-2,2-di(1H-indol-3-yl)ethanone () features two indole groups instead of one. However, steric hindrance might reduce metabolic stability compared to the mono-indolyl target compound .
Structural and Crystallographic Differences
Sulfanyl-Substituted Analogs
The compound 1-(4-chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone () incorporates a sulfanyl group and an isoquinoline ring. Crystallographic analysis reveals dihedral angles between the isoquinoline and phenyl groups ranging from 21.2° to 36.5°, influencing conformational flexibility.
Piperazinyl Derivatives
This modification is absent in the target compound, which may limit its affinity for certain neurotransmitter receptors but reduce off-target effects .
Biological Activity
1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone, a compound featuring both indole and phenyl moieties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, focusing on its pharmacological implications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 329.81 g/mol. The presence of a chlorophenyl group and an indole structure suggests potential interactions with various biological targets.
Synthesis
The synthesis of 1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone typically involves multi-step reactions starting from indole derivatives. A common method includes the reaction of 4-chlorobenzaldehyde with an appropriate indole precursor under acidic or basic conditions, followed by hydrolysis and purification processes to yield the final product.
Antifungal Activity
Recent studies have indicated that related indole derivatives exhibit significant antifungal properties. For example, compounds with similar structures have shown effectiveness against Candida albicans, with minimal inhibitory concentrations (MIC) as low as 0.020 µg/mL for certain derivatives . Although specific data on 1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone is limited, its structural analogs suggest potential antifungal activity.
Anticancer Properties
Indole derivatives are well-known for their anticancer effects. Research has demonstrated that compounds containing indole structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . While direct studies on 1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone are sparse, its structural characteristics align with those of known anticancer agents.
Study 1: Antifungal Evaluation
A study evaluated a series of indole derivatives for their antifungal activity against Candida species. The results indicated that compounds with halogen substitutions on the phenyl ring significantly enhanced antifungal efficacy. This suggests that 1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone could exhibit similar activity due to its chlorophenyl group .
Study 2: Cytotoxic Effects
In another investigation focusing on various indole-based compounds, researchers found that certain derivatives exhibited cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function. Given the structural similarities, it is plausible that 1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone may also demonstrate cytotoxicity against cancer cells .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone, and how can reaction conditions be optimized for higher yields?
Answer: The synthesis typically involves multi-step reactions, such as condensation of indole derivatives with chlorophenyl-containing precursors. For example:
- Step 1 : React 4-chlorophenylacetyl chloride with 1H-indole-3-carbaldehyde in the presence of a base (e.g., NaH) to form an intermediate ketone.
- Step 2 : Hydroxylation via nucleophilic addition using hydroxylamine hydrochloride under acidic conditions.
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst (e.g., AlCl₃) to improve yields. Monitor reaction progress via TLC and HPLC .
Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of key functional groups (e.g., hydroxy, indole NH, chlorophenyl signals). For example, the hydroxy proton appears as a broad singlet (~δ 5.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 312.06).
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% area under the curve) .
Q. What crystallization strategies are effective for obtaining high-quality single crystals suitable for X-ray diffraction?
Answer:
- Solvent Selection : Use slow evaporation in a mixed solvent system (e.g., dichloromethane/methanol, 3:1) to promote crystal growth.
- Temperature Control : Gradual cooling from 50°C to 4°C over 72 hours enhances lattice formation.
- Software : Refine crystal structures using SHELXL (for small molecules) to resolve atomic positions and hydrogen bonding .
Advanced Research Questions
Q. How do computational chemistry approaches (e.g., DFT) elucidate the electronic properties and reaction mechanisms of this compound?
Answer:
- Density Functional Theory (DFT) : Use the B3LYP hybrid functional (combining exact exchange and gradient corrections) to calculate frontier molecular orbitals (HOMO/LUMO), revealing charge distribution and reactivity .
- Mechanistic Insights : Simulate nucleophilic addition pathways for hydroxylation, comparing activation energies of intermediates.
- Validation : Compare computed IR spectra with experimental data to confirm key vibrational modes (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. How can researchers resolve contradictions in biological activity data across different experimental models (e.g., enzyme inhibition vs. cellular assays)?
Answer:
- Dose-Response Analysis : Use Hill plots to compare IC₅₀ values in isolated enzyme assays vs. cell-based assays, accounting for membrane permeability and metabolic stability.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with cytochrome P450 enzymes) to identify off-target binding sites.
- Metabolite Profiling : Employ LC-MS/MS to detect hydroxylated or glucuronidated metabolites that may alter activity .
Q. What role does the 4-chlorophenyl group play in modulating the compound’s interaction with biological targets, and how can this be probed experimentally?
Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents (e.g., 4-fluorophenyl, 4-methylphenyl) and compare binding affinities via surface plasmon resonance (SPR).
- Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to visualize halogen bonding between the chlorine atom and a histidine residue.
- Electron Density Maps : Use QM/MM calculations to quantify the energetic contribution of the Cl···π interaction to binding .
Q. How can researchers address discrepancies in NMR spectra caused by tautomerism or dynamic exchange processes in this compound?
Answer:
- Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to slow exchange processes. Observe coalescence of peaks (e.g., hydroxy proton vs. indole NH).
- Deuterium Exchange : Treat the sample with D₂O to identify labile protons.
- 2D NMR : Use HSQC and NOESY to assign tautomeric forms and confirm spatial proximity of functional groups .
Q. What advanced strategies are used to study the compound’s photophysical properties for potential applications in optoelectronics?
Answer:
- UV-Vis Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity to assess solvatochromism.
- Time-Resolved Fluorescence : Determine excited-state lifetimes using a femtosecond laser system.
- Theoretical Modeling : Compute transition dipole moments via TD-DFT to correlate with experimental Stokes shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
